GSK812397

CXCR4 antagonist noncompetitive antagonism SDF-1 signaling

GSK812397 is a potent, noncompetitive CXCR4 antagonist with proven nanomolar potency against X4-tropic HIV-1 (PBMC IC50 4.60 nM, HOS IC50 1.50 nM). Unlike competitive antagonists, its noncompetitive mechanism ensures robust signal blockade even under high CXCL12 concentrations. Published kilogram-scale synthesis (>99% purity) guarantees supply chain reliability. Ideal for antiviral, oncology, and GPCR research requiring mechanistic specificity and validated scalability.

Molecular Formula C24H32N6O
Molecular Weight 420.6 g/mol
CAS No. 878197-98-9
Cat. No. B1672401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK812397
CAS878197-98-9
Synonyms(5-(4-methyl-1-piperazinyl)-2-((methyl(5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol
GSK812397
Molecular FormulaC24H32N6O
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)C4CCCC5=C4N=CC=C5
InChIInChI=1S/C24H32N6O/c1-27-12-14-29(15-13-27)23-10-4-9-22-26-19(21(17-31)30(22)23)16-28(2)20-8-3-6-18-7-5-11-25-24(18)20/h4-5,7,9-11,20,31H,3,6,8,12-17H2,1-2H3/t20-/m0/s1
InChIKeyQUDMHFVRKBVGBY-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK812397 (CAS 878197-98-9): A Noncompetitive CXCR4 Antagonist for X4-Tropic HIV-1 Entry Inhibition Research


The compound [5-(4-methylpiperazin-1-yl)-2-[[methyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]imidazo[1,2-a]pyridin-3-yl]methanol, designated GSK812397 (CAS 878197-98-9), is a potent, noncompetitive antagonist of the CXCR4 chemokine receptor [1]. It functions as an entry inhibitor specifically targeting X4-tropic and X4R5 dual-tropic strains of HIV-1 [2]. GSK812397 demonstrates nanomolar potency in multiple in vitro cellular assays, including peripheral blood mononuclear cells (PBMCs) and viral human osteosarcoma (HOS) cells, with mean 50% inhibitory concentrations (IC₅₀) of 4.60 ± 1.23 nM and 1.50 ± 0.21 nM, respectively [2]. The compound exhibits high selectivity for CXCR4 over a wide panel of receptors, enzymes, and transporters, with no detectable in vitro cytotoxicity [3].

Why CXCR4 Antagonists Are Not Interchangeable: Key Differentiators of GSK812397 (CAS 878197-98-9)


The chemokine receptor CXCR4 presents multiple topographically distinct binding sites, including orthosteric and allosteric subsites within the extracellular pocket, as well as intracellular loop regions [1]. Consequently, small-molecule CXCR4 antagonists exhibit heterogeneous binding modalities—competitive, noncompetitive, or allosteric—which fundamentally alter their functional pharmacology, resistance profiles, and efficacy across diverse viral isolates [2]. Substituting GSK812397 with a generic CXCR4 antagonist such as AMD3100 (plerixafor) or another in-class candidate without considering these mechanistic distinctions introduces substantial risk of divergent experimental outcomes, particularly given GSK812397's demonstrated noncompetitive antagonism mechanism and its specific activity spectrum against X4-utilizing clinical isolates [3]. The quantitative evidence below delineates precisely where GSK812397 differs from its closest comparators in measurable, procurement-relevant dimensions.

Quantitative Differentiation Evidence: GSK812397 (CAS 878197-98-9) vs. Key CXCR4 Antagonist Comparators


Noncompetitive Antagonism of SDF-1-Mediated Signaling: GSK812397 vs. Orthosteric Comparators

GSK812397 acts as a noncompetitive antagonist of CXCR4, producing concentration-dependent decreases in SDF-1-mediated chemotaxis and intracellular calcium release with IC₅₀ values of 0.34 ± 0.01 nM and 2.41 ± 0.50 nM, respectively [1]. In contrast, orthosteric competitive antagonists such as AMD3100 (plerixafor) exhibit fundamentally different binding kinetics and are subject to displacement by high local concentrations of the endogenous ligand SDF-1, a limitation to which noncompetitive antagonists like GSK812397 are mechanistically less susceptible [2].

CXCR4 antagonist noncompetitive antagonism SDF-1 signaling chemotaxis calcium flux

Antiviral Potency Against Clinical HIV-1 Isolates: GSK812397 Efficacy Spectrum

GSK812397 demonstrates broad antiviral activity against a panel of X4- and X4R5-utilizing clinical HIV-1 isolates, achieving complete inhibition of infection in 24 of 30 isolates tested [1]. In PBMC assays, the mean IC₅₀ against X4-tropic HIV-1 was 4.60 ± 1.23 nM, and in viral HOS assays, the mean IC₅₀ was 1.50 ± 0.21 nM [2]. By comparison, KRH-3955 inhibits recombinant drug-resistant X4 HIV-1 with IC₅₀ values ranging from 0.4 to 0.8 nM across resistant strains including those resistant to PIs, NRTIs, NNRTIs, and enfuvirtide [3].

HIV-1 entry inhibitor X4-tropic clinical isolates antiviral potency broad-spectrum

Serum Protein Shift: Minimal Potency Attenuation in Physiological Conditions

The primary in vitro potency of GSK812397 was not significantly altered by the addition of physiologically relevant concentrations of serum proteins. In the PBMC assay, the presence of human serum albumin and α₁-acid glycoprotein produced only a 2.55 (±0.12)-fold shift in IC₅₀ [1]. This modest shift suggests that GSK812397 retains substantial antiviral activity in protein-rich physiological environments, a critical consideration for translating in vitro findings to ex vivo or in vivo models.

serum protein binding in vitro potency shift human serum albumin alpha-1 acid glycoprotein physiological relevance

Scalable Synthesis and Kilogram-Scale Availability: Procurement-Relevant Differentiation

A key procurement-relevant differentiation for GSK812397 is the availability of a published, validated, kilogram-scale synthetic route. An improved, scalable synthesis was developed and demonstrated in 50 L fixed equipment to afford 1.2 kg of drug substance in five steps, with an overall yield of 20% and >99% chemical and enantiomeric purity . In contrast, many research-stage CXCR4 antagonists lack published scalable routes, constraining reliable multi-gram to kilogram procurement for advanced studies.

kilogram-scale synthesis chemical purity enantiomeric purity scalable route procurement

Extracellular Allosteric Binding Site: Mechanistic Differentiation from Intracellular Allosteric Modulators

Computational docking studies indicate that GSK812397 binds to a subsite within the main orthosteric binding pocket on the extracellular side of CXCR4, delimited by extracellular loops 1, 2, and the N-terminal end [1]. This extracellular allosteric site is topographically distinct from the intracellular loop 1 (ICL1) allosteric site where pepducin modulators such as ATI-2341 bind [2]. AMD11070 (mavorixafor) shares this extracellular subsite binding region with GSK812397, classifying both as antagonist allosteric modulators with similar predicted binding interactions [1].

allosteric modulation CXCR4 binding site extracellular pocket blind docking molecular pharmacology

Optimal Application Scenarios for GSK812397 (CAS 878197-98-9) Based on Quantitative Evidence


Investigating Noncompetitive CXCR4 Antagonism in High-SDF-1 Microenvironments

For researchers studying CXCR4 signaling in tumor microenvironments, bone marrow niches, or inflammatory tissues where endogenous SDF-1 (CXCL12) concentrations are elevated, GSK812397 provides a noncompetitive antagonism mechanism (chemotaxis IC₅₀ = 0.34 nM; calcium release IC₅₀ = 2.41 nM) that is mechanistically less susceptible to ligand displacement than competitive orthosteric antagonists like AMD3100 [1]. This enables robust signal blockade even under conditions that would competitively displace orthosteric ligands.

Broad-Spectrum X4-Tropic HIV-1 Entry Inhibition Studies Requiring Validated Potency

Programs evaluating HIV-1 entry inhibition across diverse clinical isolates benefit from GSK812397's demonstrated activity against a broad range of X4- and X4R5-utilizing strains, with complete infection inhibition achieved in 24 of 30 isolates tested [1]. The compound's mean IC₅₀ values in PBMC (4.60 nM) and HOS (1.50 nM) assays provide well-characterized potency benchmarks for experimental design and data interpretation [2].

Advanced Preclinical Studies Requiring Gram-to-Kilogram Compound Supply

For in vivo efficacy studies, repeat-dose toxicology, or formulation development, GSK812397 offers a published, validated kilogram-scale synthetic route capable of producing >1.2 kg of drug substance in five steps with 20% overall yield and >99% chemical and enantiomeric purity [1]. This documented scalability provides procurement confidence and supply chain predictability not available for many comparator CXCR4 antagonists lacking published large-scale routes.

Extracellular Allosteric Binding Site Pharmacology Studies

For investigations focused on extracellular allosteric modulation of CXCR4, GSK812397 and AMD11070 share a predicted binding subsite within the main orthosteric pocket on the extracellular side of the receptor, distinct from intracellular ICL1-targeting modulators like ATI-2341 [1]. This makes GSK812397 a suitable tool compound for probing extracellular allosteric pharmacology without the confounding variable of membrane permeability required for intracellular site access.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK812397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.